5-Ethoxy-2-fluoro-1-iodo-3-methylbenzene
Description
5-Ethoxy-2-fluoro-1-iodo-3-methylbenzene is a halogenated aromatic compound with a molecular formula of C₉H₁₀FIO and a calculated molecular weight of 280.08 g/mol. Its structure features substituents at positions 1 (iodo), 2 (fluoro), 3 (methyl), and 5 (ethoxy) on the benzene ring. This compound is commercially available with a purity of ≥95% and is utilized as an intermediate in pharmaceutical and agrochemical synthesis . The combination of electron-donating (ethoxy, methyl) and electron-withdrawing (fluoro, iodo) groups creates a unique electronic profile, influencing its reactivity and applications in cross-coupling reactions and nucleophilic substitutions.
Properties
Molecular Formula |
C9H10FIO |
|---|---|
Molecular Weight |
280.08 g/mol |
IUPAC Name |
5-ethoxy-2-fluoro-1-iodo-3-methylbenzene |
InChI |
InChI=1S/C9H10FIO/c1-3-12-7-4-6(2)9(10)8(11)5-7/h4-5H,3H2,1-2H3 |
InChI Key |
GHJYYXAJLYOFTQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C(=C1)C)F)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethoxy-2-fluoro-1-iodo-3-methylbenzene typically involves multiple steps, including electrophilic aromatic substitution reactions. One common method involves the following steps:
Friedel-Crafts Acylation: This step introduces an acyl group to the benzene ring.
Reduction: The acyl group is then reduced to an alkane.
Halogenation: Introduction of the fluoro and iodo groups through halogenation reactions.
Alkylation: Introduction of the ethoxy and methyl groups through alkylation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
5-Ethoxy-2-fluoro-1-iodo-3-methylbenzene can undergo various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This is the primary type of reaction due to the presence of the benzene ring.
Nucleophilic Substitution: The fluoro and iodo groups can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the functional groups attached to the benzene ring.
Common Reagents and Conditions
Halogenation: Reagents like bromine or chlorine in the presence of a catalyst such as iron(III) chloride.
Nitration: A mixture of concentrated nitric acid and sulfuric acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration would introduce a nitro group, while halogenation would introduce additional halogen atoms.
Scientific Research Applications
5-Ethoxy-2-fluoro-1-iodo-3-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Research into its potential as a pharmaceutical intermediate.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Ethoxy-2-fluoro-1-iodo-3-methylbenzene involves its interaction with various molecular targets and pathways. In electrophilic aromatic substitution reactions, the compound undergoes a two-step mechanism:
Formation of a Sigma Complex: The electrophile forms a sigma bond with the benzene ring, generating a positively charged intermediate.
Deprotonation: A proton is removed from the intermediate, restoring the aromaticity of the benzene ring.
Comparison with Similar Compounds
Key Structural Analogs
The following compounds share structural similarities with 5-Ethoxy-2-fluoro-1-iodo-3-methylbenzene:
2-Fluoro-1-iodo-3-methoxy-5-(trifluoromethyl)benzene (CAS: 2090774-74-4)
- Molecular Weight: 320.02 g/mol
- Substituents: Fluoro (position 2), iodo (1), methoxy (3), trifluoromethyl (5).
- Key Differences: Replaces ethoxy with methoxy and methyl with trifluoromethyl.
4-(Substituted)-5-Fluorobenzene-1,2-diamine Derivatives
Physical and Chemical Properties Comparison
Substituent Effects on Reactivity and Stability
- Electron-Donating Groups (EDG):
- Ethoxy (position 5): Enhances ring activation via resonance, directing electrophiles to ortho/para positions.
- Methyl (position 3): Provides steric hindrance and mild activation via induction.
- Electron-Withdrawing Groups (EWG):
- Fluoro (position 2): Deactivates the ring inductively, directing meta substitution.
- Iodo (position 1): Acts as a leaving group in nucleophilic aromatic substitution (SNAr).
Comparison with 2-Fluoro-1-iodo-3-methoxy-5-(trifluoromethyl)benzene:
- The trifluoromethyl group strongly deactivates the ring, reducing SNAr reactivity compared to the target compound.
- Methoxy (smaller than ethoxy) lowers steric hindrance but provides less solubility in non-polar solvents .
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